4-Chlorobenzenesulfonic Acid Hydrate
Overview
Description
4-Chlorobenzenesulfonic Acid Hydrate: is an organic compound with the molecular formula C6H5ClO3S . It is a derivative of benzenesulfonic acid where a chlorine atom is substituted at the para position of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation of Chlorobenzene: The most common method involves the sulfonation of chlorobenzene with sulfuric acid. The reaction is typically carried out by adding chlorobenzene to a mixture of concentrated sulfuric acid and fuming sulfuric acid at a temperature of 95-100°C.
Conversion from 2-Chlorobenzenesulfonic Acid or 3-Chlorobenzenesulfonic Acid: Another method involves converting 2-chlorobenzenesulfonic acid or 3-chlorobenzenesulfonic acid to 4-chlorobenzenesulfonic acid in the presence of sulfuric acid at a temperature of 100-300°C.
Industrial Production Methods:
- The industrial production of 4-chlorobenzenesulfonic acid hydrate typically follows the sulfonation of chlorobenzene method due to its efficiency and cost-effectiveness. The process involves large-scale reactors where chlorobenzene and sulfuric acid are continuously fed, and the product is continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chlorobenzenesulfonic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to chlorobenzene with steam at 190°C.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Hydrolysis: Steam at high temperatures (around 190°C) is used for hydrolysis reactions.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzenesulfonic acids.
Hydrolysis: The major product is chlorobenzene.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions .
Biology and Medicine:
Industry:
Mechanism of Action
Mechanism:
- The primary mechanism involves the sulfonation of the benzene ring, which increases the compound’s reactivity towards nucleophiles. The presence of the chlorine atom at the para position further enhances its reactivity by stabilizing the intermediate formed during nucleophilic substitution reactions .
Molecular Targets and Pathways:
- The compound primarily targets nucleophilic sites in various organic molecules, facilitating substitution reactions. The pathways involved include the formation of sulfonate esters and other substituted products .
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
4-Bromobenzenesulfonic Acid: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness:
- The presence of the chlorine atom at the para position in 4-chlorobenzenesulfonic acid hydrate makes it more reactive towards nucleophiles compared to benzenesulfonic acid. This unique reactivity is advantageous in various synthetic applications .
Properties
IUPAC Name |
4-chlorobenzenesulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARZMZFSSKOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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